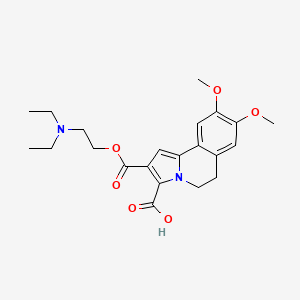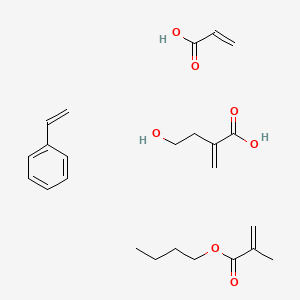
Butyl 2-methylprop-2-enoate;4-hydroxy-2-methylidenebutanoic acid;prop-2-enoic acid;styrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propenoic acid, 2-methyl-, butyl ester, polymer with ethenylbenzene, 2-hydroxyethyl-2-propenoate and 2-propenoic acid is a complex polymer that finds applications in various industries due to its unique chemical properties. This compound is a copolymer, meaning it is composed of multiple monomer units, each contributing distinct characteristics to the final material. The combination of these monomers results in a polymer with enhanced mechanical strength, flexibility, and chemical resistance.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the polymerization of its monomer components: 2-Propenoic acid, 2-methyl-, butyl ester, ethenylbenzene, 2-hydroxyethyl-2-propenoate, and 2-propenoic acid. The polymerization process typically employs free radical initiators under controlled temperature and pressure conditions to ensure the desired molecular weight and polymer structure are achieved .
Industrial Production Methods
In an industrial setting, the production of this polymer is carried out in large-scale reactors where the monomers are mixed in specific ratios. The reaction is initiated by adding a free radical initiator, and the mixture is maintained at a constant temperature to control the rate of polymerization. The resulting polymer is then purified and processed into various forms, such as films, coatings, or molded products .
化学反应分析
Types of Reactions
This polymer undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties by altering its functional groups.
Substitution: The polymer can undergo substitution reactions where certain functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce new functional groups, enhancing the polymer’s properties .
科学研究应用
This polymer has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of controlled-release pharmaceuticals and tissue engineering scaffolds.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants.
作用机制
The mechanism by which this polymer exerts its effects involves interactions at the molecular level. The polymer’s functional groups can interact with various molecular targets, such as proteins or other polymers, leading to changes in their structure and function. These interactions are mediated by specific pathways, including hydrogen bonding, van der Waals forces, and covalent bonding .
相似化合物的比较
Similar Compounds
2-Propenoic acid, butyl ester: A simpler ester with similar polymerization properties but lacks the additional functional groups present in the target polymer.
2-Propenoic acid, 2-methyl-, methyl ester: Another ester with similar reactivity but different physical properties due to the methyl group.
Ethenylbenzene: A monomer used in the production of polystyrene, offering different mechanical properties compared to the copolymer.
Uniqueness
The uniqueness of 2-Propenoic acid, 2-methyl-, butyl ester, polymer with ethenylbenzene, 2-hydroxyethyl-2-propenoate and 2-propenoic acid lies in its combination of monomers, which imparts a balance of flexibility, strength, and chemical resistance. This makes it suitable for a wide range of applications that require these specific properties .
属性
CAS 编号 |
34268-75-2 |
|---|---|
分子式 |
C24H34O7 |
分子量 |
434.5 g/mol |
IUPAC 名称 |
butyl 2-methylprop-2-enoate;4-hydroxy-2-methylidenebutanoic acid;prop-2-enoic acid;styrene |
InChI |
InChI=1S/C8H14O2.C8H8.C5H8O3.C3H4O2/c1-4-5-6-10-8(9)7(2)3;1-2-8-6-4-3-5-7-8;1-4(2-3-6)5(7)8;1-2-3(4)5/h2,4-6H2,1,3H3;2-7H,1H2;6H,1-3H2,(H,7,8);2H,1H2,(H,4,5) |
InChI 键 |
LHHXVVDSJGBNDO-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)C(=C)C.C=CC1=CC=CC=C1.C=CC(=O)O.C=C(CCO)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


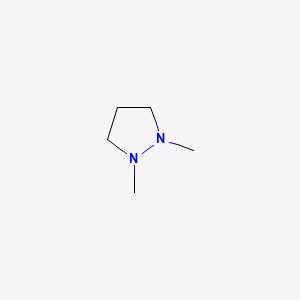
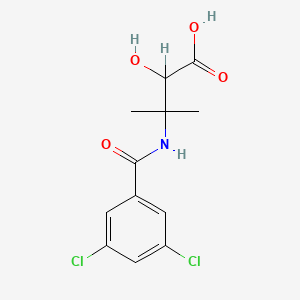
![3-Pentofuranosyl-3h-[1,2,3]triazolo[4,5-d][1,2,3]triazin-7-amine](/img/structure/B14679055.png)
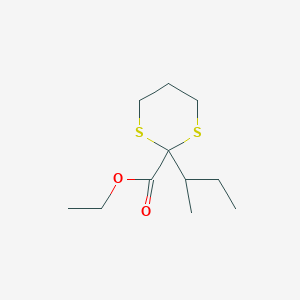

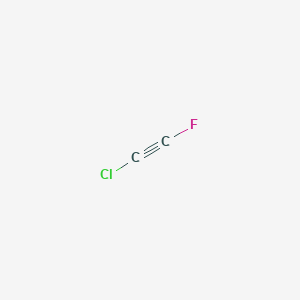
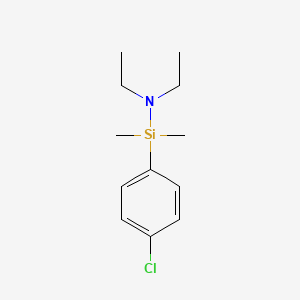
![2-Chloro-N-[4-(3,4-dimethoxyphenyl)butyl]acetamide](/img/structure/B14679076.png)
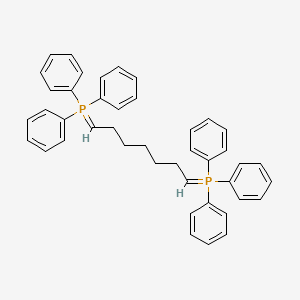
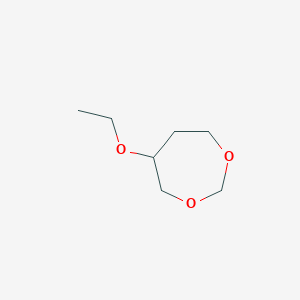
![5-[(7H-Purin-6-yl)amino]pentanoic acid](/img/structure/B14679087.png)
